3-Hydroxypyridine-2,6-dimethanol
Overview
Description
3-Hydroxypyridine-2,6-dimethanol is a pyridine derivative with hydroxyl and methanol functional groups attached to the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 3-hydroxypyridine-2,6-dimethanol involves the use of bio-based furfural. In this method, furfural is converted into 3-hydroxypyridine using a Raney Fe catalyst in water at 120°C with ammonia as the nitrogen source . Another method involves the Pd(0)-catalyzed anti-selective arylative cyclizations of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, followed by oxidation and elimination reactions .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-temperature and high-pressure conditions to ensure efficient conversion rates. The Chichibabin process, which has been used since 1924, is one of the established methods for producing pyridine derivatives on an industrial scale . newer methods focusing on green chemistry principles are being developed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypyridine-2,6-dimethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and alcohol derivatives. These products are valuable intermediates for further chemical synthesis.
Scientific Research Applications
3-Hydroxypyridine-2,6-dimethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxypyridine-2,6-dimethanol involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the activity of monoamine oxidase enzymes, which play a key role in the catabolism of neurotransmitters . Additionally, its derivatives can interact with cellular membranes, affecting their composition and properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-hydroxypyridine-2,6-dimethanol include:
Uniqueness
This compound is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,6-bis(hydroxymethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-3-5-1-2-7(11)6(4-10)8-5/h1-2,9-11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCXYKDOJQERJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191439 | |
Record name | 3-Hydroxypyridine-2,6-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38029-16-2 | |
Record name | 3-Hydroxy-2,6-pyridinedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38029-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxypyridine-2,6-dimethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypyridine-2,6-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypyridine-2,6-dimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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